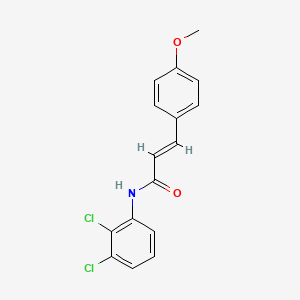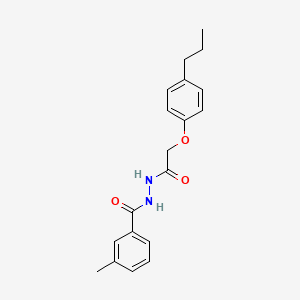
(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond between the second and third carbon atoms, and it is substituted with a 2,3-dichlorophenyl group and a 4-methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized species, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.
(2E)-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H13Cl2NO2 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-3-13(17)16(14)18/h2-10H,1H3,(H,19,20)/b10-7+ |
Clave InChI |
POGVXUHDUOZLBN-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690090.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)

![(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)
![(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690122.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)
![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)
![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)


